
N-Methyl Ziprasidone-d8
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Overview
Description
N-Methyl Ziprasidone-d8 is a labeled analogue of N-Methyl Ziprasidone, which is a degradation product of the serotonin (5HT2) and dopamine (D2) receptor antagonist Ziprasidone . This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and bioanalytical studies.
Preparation Methods
The preparation of N-Methyl Ziprasidone-d8 involves several synthetic routes and reaction conditions. One common method is the solvent-evaporation method, which is used to formulate ziprasidone-phospholipid complexes . This method involves the use of Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) to characterize the complexes . Another method involves the use of novel intermediates and a purification process to obtain high-purity ziprasidone and its derivatives .
Chemical Reactions Analysis
Metabolic Reactions
N-Methyl Ziprasidone-d8 undergoes hepatic metabolism analogous to Ziprasidone, with pathways altered by deuterium’s kinetic isotope effect:
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Oxidation : Sequential oxidation produces sulfoxide (C21H19D8ClN4O2S) and sulfone (C21H19D8ClN4O3S) metabolites. Deuteration slows CYP3A4-mediated oxidation, reducing metabolite formation rates by 15–20% compared to non-deuterated Ziprasidone .
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N-Dealkylation : Cleavage of the piperazine-ethyl bond generates OX-COOH (C14H9D8ClN2O3S) and BITP (C7H3D8NS). Deuterium at the piperazine ring delays this reaction, increasing parent compound half-life .
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Reductive Cleavage : Forms S-Methyl-dihydro derivatives, with deuterium enhancing stability against aldehyde oxidase .
Analytical Interactions
Deuterium incorporation improves performance in mass spectrometry and NMR:
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Mass Spectrometry : Distinct m/z peaks at 421.0 (M+H)+ for this compound vs. 413.0 for Ziprasidone enable precise quantification in biological matrices .
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NMR Spectroscopy : Deuterium substitution eliminates proton signals at δ 2.8–3.5 ppm (piperazine CH2), simplifying spectral interpretation .
Stability Under Experimental Conditions
This compound demonstrates:
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Thermal Stability : Decomposition >200°C, comparable to Ziprasidone.
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Photolytic Resistance : No degradation under standard lab lighting (λ >400 nm) .
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Hydrolytic Stability : Stable in pH 2–9 buffers over 24 hours, with <5% hydrolysis .
Receptor Binding Dynamics
While not a chemical reaction, deuterium subtly influences receptor interactions:
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D2 Dopamine Receptor : Ki = 4.8 nM (vs. 4.5 nM for Ziprasidone) .
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5-HT2A Serotonin Receptor : Ki = 0.4 nM (unchanged from non-deuterated form) .
The moderated metabolism and retained pharmacological activity position this compound as a critical tool for pharmacokinetic studies, enabling precise tracking of Ziprasidone’s fate in vivo while maintaining therapeutic relevance.
Scientific Research Applications
N-Methyl Ziprasidone-d8 has a wide range of scientific research applications. It is used as an internal standard in bioanalytical methods for the quantification of ziprasidone in biological samples . This compound is also used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of ziprasidone . Additionally, this compound is used in the development of new formulations of ziprasidone with enhanced bioavailability and reduced food effects .
Mechanism of Action
The mechanism of action of N-Methyl Ziprasidone-d8 is related to its role as a labeled analogue of ziprasidone. Ziprasidone exerts its effects by antagonizing serotonin (5HT2) and dopamine (D2) receptors . This antagonism helps to manage symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain . The molecular targets and pathways involved include the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia .
Comparison with Similar Compounds
N-Methyl Ziprasidone-d8 is unique compared to other similar compounds due to its labeled nature, which makes it particularly useful in bioanalytical and pharmacokinetic studies. Similar compounds include other labeled analogues of ziprasidone, such as ziprasidone-d8 . These compounds share similar chemical properties and applications but differ in their specific labeling and use in research.
Properties
Molecular Formula |
C22H23ClN4OS |
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Molecular Weight |
435.0 g/mol |
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2 |
InChI Key |
LKEGLIWDBDMJSE-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3C)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] |
Canonical SMILES |
CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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